Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine
Description
Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine (CAS: 1969287-63-5) is a chiral morpholine derivative featuring a 1-methyl-1H-pyrazole substituent at the 3-position and a methyl group at the 4-position of the morpholine ring. Its molecular formula is C10H18N4O, with a molecular weight of 210.28 g/mol .
Properties
IUPAC Name |
[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGYNKTYGDYRB-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1C2=CN(N=C2)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H]([C@@H]1C2=CN(N=C2)C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine typically involves multi-step organic reactions. One common approach is the condensation of a morpholine derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Structural Overview
Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine features:
- A morpholine ring that provides a stable cyclic structure.
- A pyrazole moiety that contributes to its biological activity.
Chemical Characteristics
The compound has a molecular formula of and a molecular weight of approximately 238.24 g/mol. Its unique stereochemistry imparts distinct chemical and biological properties, making it a valuable candidate for various applications.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving morpholine derivatives and pyrazole derivatives under controlled conditions.
- Catalytic Processes : Utilizing acids or bases as catalysts to facilitate reactions, often in solvents like ethanol or methanol.
Industrial Production
In industrial settings, the production process is optimized for yield and purity, employing continuous flow reactors and automated systems to ensure consistent quality.
Medicinal Chemistry
This compound has shown promise in several medicinal applications:
- Antimicrobial Activity : Investigated for its potential to combat various microbial strains.
- Anticancer Properties : Explored as a potential drug candidate due to its ability to inhibit cancer cell proliferation.
Biological Research
The compound's interaction with biological targets makes it significant in biological research:
- Enzyme Modulation : It may bind to specific enzymes or receptors, altering their activity.
Materials Science
In materials science, this compound is utilized as a building block for synthesizing more complex molecules and materials.
Uniqueness of Rac-[...]-methanamine
This compound stands out due to its specific stereochemistry and the presence of both morpholine and pyrazole rings, granting it distinct chemical reactivity and biological properties.
Mechanism of Action
The mechanism of action of Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl-Substituted Morpholine Analog
Compound : (4-Ethyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl)methanamine
CAS : 1342577-16-5
Molecular Formula : C11H20N4O
Molecular Weight : 224.31 g/mol
Key Difference : Replacement of the 4-methyl group with an ethyl group increases molecular weight and lipophilicity (predicted logP: ~1.5 vs. ~1.2 for the methyl analog). This modification may enhance membrane permeability but reduce solubility .
Pyrazole Positional Isomer
Compound: rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine Key Difference: The pyrazole substituent is at the 5-position instead of the 4-position.
Oxane (Tetrahydro-2H-pyran) Scaffold Replacement
Compound : rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanamine
CAS : 1932211-33-0
Molecular Formula : C10H17N3O
Molecular Weight : 195.26 g/mol
Key Difference : Replacement of the morpholine ring with an oxane scaffold reduces nitrogen content and alters ring conformation. This may decrease hydrogen-bonding capacity and rigidity, impacting pharmacokinetic properties .
Complex Heterocyclic Systems
Compound : YM6 (1-[(2R)-4-(9H-pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidin-4-yl)morpholin-2-yl]methanamine)
Molecular Formula : C14H16N6O
Molecular Weight : 284.32 g/mol
Key Difference : The addition of a pyrido-pyrrolo-pyrimidine group significantly increases molecular complexity and weight. This extended aromatic system likely enhances binding to ATP pockets in kinases but may reduce bioavailability .
However, this increases molecular weight and may elevate toxicity risks .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Target Compound | 1969287-63-5 | C10H18N4O | 210.28 | 4-methyl morpholine, 4-yl pyrazole |
| Ethyl-Substituted Analog | 1342577-16-5 | C11H20N4O | 224.31 | 4-ethyl morpholine |
| Oxane Scaffold Analog | 1932211-33-0 | C10H17N3O | 195.26 | Oxane ring replaces morpholine |
| YM6 (Extended Aromatic System) | - | C14H16N6O | 284.32 | Pyrido-pyrrolo-pyrimidine group |
| ZYW (Brominated Analog) | - | C11H14BrN5O | 312.17 | 5-bromo-pyrazolo-pyridine substituent |
Table 2: Pharmacokinetic Predictions
| Compound Name | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 1.2 | ~10 | 2 | 4 |
| Ethyl-Substituted Analog | 1.5 | ~8 | 2 | 4 |
| Oxane Scaffold Analog | 1.0 | ~15 | 2 | 3 |
| YM6 | 2.8 | ~0.5 | 3 | 7 |
| ZYW | 2.2 | ~1.2 | 2 | 6 |
Key Research Findings
Ethyl vs. Methyl Substitution : The ethyl analog (CAS 1342577-16-5) shows ~20% higher logP than the target compound, suggesting improved lipid bilayer penetration but reduced aqueous solubility .
Scaffold Rigidity : Morpholine-based compounds exhibit greater conformational rigidity compared to oxane analogs, which may enhance target binding specificity .
Biological Activity
Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine, identified by its CAS number 2137857-56-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 210.28 g/mol. The structural configuration includes a morpholine ring substituted with a pyrazole moiety, which is significant for its biological interactions.
Antitumor Activity
Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them candidates for cancer therapy .
Anti-inflammatory Effects
In addition to their antitumor activity, pyrazole derivatives are recognized for their anti-inflammatory properties. Studies have demonstrated their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Antibacterial and Antifungal Properties
The compound's structural characteristics suggest potential antibacterial and antifungal activities. Pyrazole derivatives have been reported to possess inhibitory effects against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial action .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It may alter signaling cascades related to inflammation and tumor growth.
- Interaction with Cellular Targets : The pyrazole ring facilitates interactions with various cellular targets, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have explored the efficacy of similar pyrazole compounds:
Q & A
Basic: What are the key challenges in synthesizing Rac-[(2R,3R)-4-methyl-3-(1-methyl-1H-pyrazol-4-yl)morpholin-2-yl]methanamine?
Answer:
The synthesis involves multi-step organic reactions requiring precise control of stereochemistry and regioselectivity. Key steps include:
- Morpholine ring formation : Cyclization reactions under controlled pH and temperature to ensure proper ring closure .
- Pyrazole substitution : Coupling the 1-methylpyrazole moiety to the morpholine scaffold via nucleophilic substitution or cross-coupling reactions .
- Purification : Chromatographic techniques (e.g., HPLC) are critical due to the compound’s polarity and potential diastereomer formation .
Challenges include low yields in stereochemical retention and byproduct formation during pyrazole-morpholine coupling.
Advanced: How can enantiomeric purity of the compound be optimized during synthesis?
Answer:
Enantiomeric purity is critical for pharmacological activity. Strategies include:
- Chiral resolution : Use of chiral stationary phases (CSPs) in HPLC or SFC to separate diastereomers .
- Asymmetric catalysis : Employing chiral ligands or catalysts during key steps (e.g., morpholine ring formation) to favor the (2R,3R)-configuration .
- Crystallization-induced diastereomer resolution : Introducing a chiral auxiliary to form separable diastereomeric salts .
Validated methods require NMR (e.g., NOESY) and polarimetry for stereochemical confirmation .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- NMR : - and -NMR confirm the morpholine and pyrazole ring structures. Key signals include:
- Morpholine protons: δ 3.5–4.0 ppm (multiplet, ring protons) .
- Pyrazole protons: δ 7.2–7.8 ppm (singlet, aromatic protons) .
- HRMS : Validates molecular formula (CHNO, m/z 210.28) .
- IR : Peaks at 3300 cm (N–H stretch) and 1100 cm (C–O–C in morpholine) .
Advanced: How does the compound’s stereochemistry influence its biological activity?
Answer:
The (2R,3R)-configuration impacts target binding. For example:
- Receptor selectivity : The spatial arrangement of the methyl and pyrazole groups affects binding to enzymes like kinases or GPCRs. Computational docking studies suggest the (2R,3R)-isomer has higher affinity for serotonin receptors compared to (2S,3S) .
- Metabolic stability : Stereochemistry influences susceptibility to cytochrome P450 oxidation; the (2R,3R)-form shows slower hepatic clearance in vitro .
Comparative studies using enantiopure analogs are essential for SAR development .
Basic: What in vitro assays are recommended to assess its pharmacological potential?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., PI3K, mTOR) due to morpholine’s ATP-binding mimicry .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Receptor binding : Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .
Dose-response curves (IC, EC) and selectivity indices should be reported .
Advanced: How to resolve contradictory data in biological activity studies?
Answer:
Contradictions may arise from:
- Purity issues : Trace impurities (e.g., diastereomers) can skew results. Validate purity via LC-MS (>98%) and DSC (melting point consistency) .
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Cell line heterogeneity : Use isogenic cell lines or primary cells to minimize genetic variability .
Meta-analysis of multiple studies and orthogonal assays (e.g., SPR for binding kinetics) can clarify discrepancies .
Basic: What computational tools predict the compound’s ADMET properties?
Answer:
- SwissADME : Predicts solubility (LogP = 1.2), permeability (High GI absorption), and CYP450 interactions .
- Molinspiration : Estimates drug-likeness (Rule of 5 compliance: 0 violations) .
- AutoDock Vina : Models binding poses to targets like 5-HT receptors (binding energy < -8 kcal/mol) .
Validate predictions with experimental data (e.g., Caco-2 permeability assays) .
Advanced: What strategies improve the compound’s pharmacokinetic profile?
Answer:
- Prodrug design : Introduce ester groups at the methanamine moiety to enhance oral bioavailability .
- Formulation optimization : Use lipid nanoparticles to improve aqueous solubility (measured via shake-flask method) .
- Metabolic blocking : Fluorine substitution on the pyrazole ring reduces CYP3A4-mediated oxidation .
In vivo PK studies in rodents (e.g., t, AUC) are critical for validation .
Basic: How to troubleshoot low yields in the final synthetic step?
Answer:
- Reaction optimization : Adjust temperature (e.g., 60°C → 80°C) or solvent (switch from THF to DMF) to enhance pyrazole coupling efficiency .
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl) for cross-coupling reactions .
- Workup modifications : Use aqueous extraction (pH 9–10) to remove unreacted amines .
Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?
Answer:
- Rodent behavioral assays : Forced swim test (FST) for antidepressant activity; locomotor activity monitoring for CNS toxicity .
- Microdialysis : Measure extracellular serotonin/dopamine levels in the prefrontal cortex .
- PET imaging : Radiolabel the compound (e.g., -methylation) to track brain penetration .
Dose-ranging studies (1–50 mg/kg) and PK/PD modeling are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
